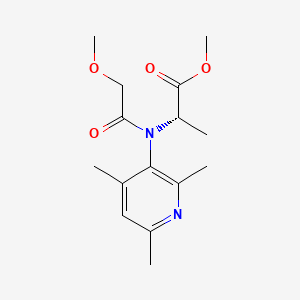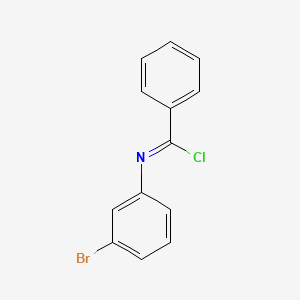
N-(3-Bromophenyl)benzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)benzenecarboximidoyl chloride is an organic compound that belongs to the class of aromatic imidoyl chlorides. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a benzenecarboximidoyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)benzenecarboximidoyl chloride typically involves the reaction of 3-bromoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-Bromoaniline+Benzoyl chloridePyridine, RefluxN-(3-Bromophenyl)benzenecarboximidoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
N-(3-Bromophenyl)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)benzenecarboximidoyl chloride involves its interaction with nucleophiles and electrophiles The chloride group acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds with nucleophiles
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)benzenecarboximidoyl chloride
- N-(2-Bromophenyl)benzenecarboximidoyl chloride
- N-(3-Chlorophenyl)benzenecarboximidoyl chloride
Uniqueness
N-(3-Bromophenyl)benzenecarboximidoyl chloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. The presence of the bromine atom at the meta position allows for selective functionalization of the aromatic ring, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
91481-90-2 |
|---|---|
Molecular Formula |
C13H9BrClN |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
N-(3-bromophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9BrClN/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H |
InChI Key |
ZRWHMPOMRRDTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


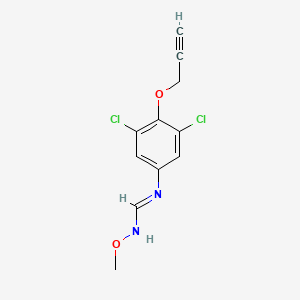
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
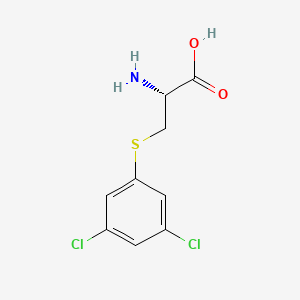
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)

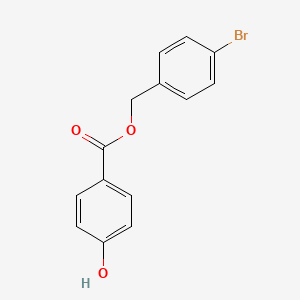
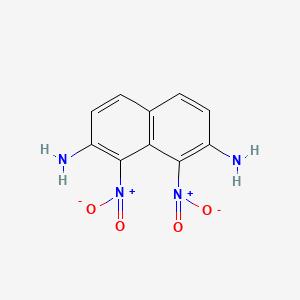
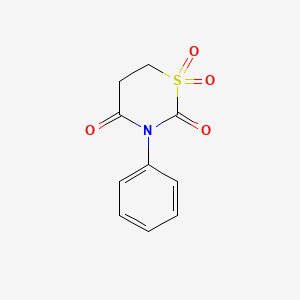
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
